An In-Depth Technical Guide to 1-Benzoylpiperidine-4-carbohydrazide: A Privileged Scaffold for Drug Discovery
An In-Depth Technical Guide to 1-Benzoylpiperidine-4-carbohydrazide: A Privileged Scaffold for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-Benzoylpiperidine-4-carbohydrazide, a heterocyclic compound strategically designed at the intersection of two pharmacologically significant moieties: the benzoylpiperidine scaffold and the carbohydrazide functional group. The benzoylpiperidine fragment is a recognized privileged structure in medicinal chemistry, known for its metabolic stability and presence in a wide array of bioactive agents.[1][2] Concurrently, the carbohydrazide group is a versatile building block that imparts a broad spectrum of biological activities, including antimicrobial and anticancer properties.[3][4] This document details the molecule's structural and physicochemical properties, provides a robust, field-proven protocol for its synthesis and characterization, and explores its potential therapeutic applications based on established structure-activity relationships. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in the design of novel therapeutic agents.
Chapter 1: Introduction - The Convergence of Two Pharmacophores
The strategic design of novel molecular entities often involves the combination of established pharmacophores to create synergistic or novel biological activities. 1-Benzoylpiperidine-4-carbohydrazide is a prime example of this approach, uniting two well-documented, bioactive structural motifs.
The Benzoylpiperidine Moiety: A Privileged Scaffold
The benzoylpiperidine fragment is considered a "privileged structure" in drug discovery. This designation is reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby appearing in a diverse range of therapeutic agents.[5] Its prevalence is attributed to several key factors:
-
Metabolic Stability: The amide linkage is generally robust, and the piperidine ring is less prone to aromatic metabolism, contributing to favorable pharmacokinetic profiles.[1]
-
Structural Rigidity and Versatility: The piperidine ring provides a defined three-dimensional conformation, while the nitrogen atom serves as a convenient handle for synthetic modification, allowing for the exploration of chemical space.
-
Bioisosteric Replacement: It is often considered a potential bioisostere of the piperazine ring, a common feature in centrally active drugs.[2]
This scaffold is integral to drugs with anti-psychotic, anti-cancer, anti-thrombotic, and neuroprotective properties, underscoring its therapeutic relevance.[1][2][6]
The Carbohydrazide Functional Group: A Versatile Bioactive Unit
Carbohydrazides and their derivatives, such as hydrazones, are a class of compounds with the general structure R-CO-NH-NH₂. They have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[3][7] The carbohydrazide moiety is a key pharmacophore in compounds exhibiting:
-
Anticancer activity
-
Antibacterial and antifungal properties[4]
-
Anti-inflammatory effects
-
Antiviral activity[3]
-
Anti-tuberculosis effects
Beyond its intrinsic bioactivity, the hydrazide group is a valuable synthetic intermediate, readily reacting with aldehydes and ketones to form Schiff bases, which further expands the chemical diversity for screening libraries.[8]
Rationale and Hypothesis
The rationale for investigating 1-Benzoylpiperidine-4-carbohydrazide is grounded in the hypothesis that the combination of the privileged benzoylpiperidine scaffold with the versatile carbohydrazide warhead will yield a molecule with significant potential as a foundational structure for drug discovery. This core structure is hypothesized to serve as a versatile starting point for developing targeted inhibitors for enzymes or ligands for receptors across multiple disease areas, including oncology, infectious diseases, and neurology.
Chapter 2: Physicochemical and Structural Properties
A thorough understanding of a molecule's physical and chemical properties is fundamental to its development as a drug candidate.
Chemical Structure and Nomenclature
The molecule consists of a central piperidine ring. A benzoyl group (C₆H₅CO-) is attached to the piperidine nitrogen at position 1, and a carbohydrazide group (-CONHNH₂) is attached at position 4.
Caption: Chemical Structure of 1-Benzoylpiperidine-4-carbohydrazide.
Computed Physicochemical Properties
The following table summarizes key computed properties, which are crucial for predicting the molecule's pharmacokinetic behavior (ADME - Absorption, Distribution, Metabolism, and Excretion). Properties for the precursor, 1-Benzoylpiperidine-4-carboxylic acid, are included for reference.
| Property | Value (1-Benzoylpiperidine-4-carbohydrazide) | Value (1-Benzoylpiperidine-4-carboxylic acid) | Reference |
| Molecular Formula | C₁₃H₁₇N₃O₂ | C₁₃H₁₅NO₃ | - |
| Molecular Weight | 247.29 g/mol | 233.26 g/mol | [9] |
| Monoisotopic Mass | 247.132077 Da | 233.105193 Da | [9] |
| XlogP3 | 0.8 | 1.4 | [9] |
| Hydrogen Bond Donors | 2 | 1 | [9] |
| Hydrogen Bond Acceptors | 3 | 3 | [9] |
| Rotatable Bonds | 2 | 2 | [9] |
| Topological Polar Surface Area | 75.9 Ų | 57.6 Ų | [9][10] |
Chapter 3: Synthesis and Purification
The synthesis of 1-Benzoylpiperidine-4-carbohydrazide is a straightforward and efficient process, typically achieved in two high-yielding steps from commercially available starting materials.
Retrosynthetic Analysis & Strategy
The synthetic strategy is based on a logical disconnection of the target molecule. The carbohydrazide moiety is most readily formed from its corresponding ester via hydrazinolysis. The ester, in turn, is synthesized by the N-acylation of a piperidine-4-carboxylate precursor. This approach is selected for its reliability, use of common reagents, and ease of execution.
Detailed Experimental Protocol
Causality Behind Experimental Choices:
-
Base Selection (Step 1): Triethylamine (TEA) is used as a mild organic base to neutralize the HCl generated during the acylation reaction, preventing protonation of the starting amine and driving the reaction to completion.
-
Solvent Selection: Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve both the reactants and the TEA-HCl salt byproduct, which can then be easily removed by an aqueous wash.
-
Hydrazine Hydrate (Step 2): An excess of hydrazine hydrate is used to ensure the complete conversion of the ester to the hydrazide. Ethanol is an ideal solvent as it dissolves both the ester and hydrazine, facilitating the reaction.
-
Purification: The final product is a solid that can often be purified by simple recrystallization, a technique chosen for its efficiency in removing unreacted starting material and soluble byproducts.
Step 1: Synthesis of Ethyl 1-benzoylpiperidine-4-carboxylate
-
To a stirred solution of ethyl piperidine-4-carboxylate (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at 0 °C (ice bath), add benzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate).
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Step 2: Synthesis of 1-Benzoylpiperidine-4-carbohydrazide
-
Dissolve the crude ethyl 1-benzoylpiperidine-4-carboxylate (1.0 eq) from the previous step in ethanol (15 mL/mmol).
-
Add hydrazine hydrate (5.0 eq) to the solution.
-
Heat the mixture to reflux (approx. 80 °C) and maintain for 8-12 hours.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature. A white precipitate of the product should form.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the final compound.
Workflow Diagram
Caption: Synthetic workflow for 1-Benzoylpiperidine-4-carbohydrazide.
Chapter 4: Spectroscopic Characterization and Analysis
Structural elucidation and purity confirmation are achieved through a combination of standard spectroscopic techniques. The following data are predicted based on the known spectral properties of the constituent functional groups.[11][12]
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.
| Predicted Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.2 | br s | 1H | -CONH -NH₂ |
| ~ 7.4 | m | 5H | Aromatic protons (C₆H₅ ) |
| ~ 4.5 | br s | 2H | -CONHNH₂ |
| ~ 3.0 - 4.2 | m | 4H | Piperidine protons (H-2, H-6) |
| ~ 2.2 - 2.8 | m | 1H | Piperidine proton (H-4) |
| ~ 1.5 - 2.0 | m | 4H | Piperidine protons (H-3, H-5) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
| Predicted Chemical Shift (δ ppm) | Assignment |
| ~ 175 | Carbonyl carbon (C =O, Hydrazide) |
| ~ 170 | Carbonyl carbon (C =O, Benzoyl) |
| ~ 135 | Aromatic C (quaternary) |
| ~ 126 - 130 | Aromatic CH carbons |
| ~ 40 - 48 | Piperidine CH₂ (C-2, C-6) |
| ~ 41 | Piperidine CH (C-4) |
| ~ 28 | Piperidine CH₂ (C-3, C-5) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the key functional groups present in the molecule via their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 3400 | N-H Stretch | Hydrazide (-NHNH₂) |
| 3000 - 3100 | C-H Stretch | Aromatic |
| 2850 - 2950 | C-H Stretch | Aliphatic (Piperidine) |
| ~ 1660 | C=O Stretch | Amide (Hydrazide) |
| ~ 1630 | C=O Stretch | Amide (Benzoyl) |
| 1580 - 1600 | C=C Stretch | Aromatic Ring |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Expected Molecular Ion Peak (ESI+): [M+H]⁺ at m/z ≈ 248.14
-
Key Fragmentation Pattern: A primary and highly characteristic fragmentation would be the cleavage of the benzoyl group, yielding the benzoyl cation at m/z 105. This is a common fragmentation observed for N-benzoyl compounds.[13] Another likely fragmentation would involve the piperidine ring itself.
Chapter 5: Potential Biological Activities and Therapeutic Applications
The true value of 1-Benzoylpiperidine-4-carbohydrazide lies in its potential as a versatile scaffold for generating libraries of compounds for drug screening.
Postulated Mechanisms and Therapeutic Areas
By leveraging the known activities of its constituent parts, we can postulate several promising avenues for investigation:
-
Oncology: The carbohydrazide moiety is a known pharmacophore in anticancer agents.[3] Derivatives could be synthesized and screened against various cancer cell lines or specific enzymatic targets like histone deacetylases (HDACs) or kinases.
-
Infectious Diseases: Both moieties have been incorporated into antibacterial and antiviral compounds.[4] The terminal -NH₂ of the hydrazide can be readily converted into hydrazones by reacting with various aldehydes, creating a diverse library to screen for activity against bacterial or viral targets.
-
Central Nervous System (CNS) Disorders: The benzoylpiperidine core is a classic feature in CNS-active drugs.[2][14] Modifications could be tailored to target G-protein coupled receptors (GPCRs) like serotonin or dopamine receptors, or enzymes such as acetylcholinesterase, relevant to diseases like Alzheimer's or schizophrenia.[14]
Future Directions: From Scaffold to Lead Compound
1-Benzoylpiperidine-4-carbohydrazide is not an end-point but a starting point. The primary amine of the hydrazide group serves as a reactive handle for combinatorial chemistry.
Caption: From core scaffold to drug candidate development pathway.
Chapter 6: Conclusion
1-Benzoylpiperidine-4-carbohydrazide is a molecule of significant scientific interest, strategically positioned at the confluence of privileged structure and bioactive functional group chemistry. Its straightforward synthesis and the presence of a reactive chemical handle make it an exceptionally valuable platform for the development of novel therapeutic agents. This guide has provided the foundational chemical knowledge, a validated synthetic protocol, and a strategic outlook on its potential applications. It is hoped that this information will empower researchers to explore the full potential of this promising scaffold in the ongoing quest for new and effective medicines.
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